Pyridin-2-yl(4-(pyridin-3-yloxy)piperidin-1-yl)methanone
Description
Pyridin-2-yl(4-(pyridin-3-yloxy)piperidin-1-yl)methanone is a heterocyclic compound featuring a central piperidine scaffold linked to two pyridine moieties via ether and ketone groups. Its structure combines a pyridin-2-yl group at the methanone position and a pyridin-3-yloxy substituent on the piperidine ring.
Properties
IUPAC Name |
pyridin-2-yl-(4-pyridin-3-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(15-5-1-2-9-18-15)19-10-6-13(7-11-19)21-14-4-3-8-17-12-14/h1-5,8-9,12-13H,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCUCVLWUZIBOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CN=CC=C2)C(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Pyridin-2-yl(4-(pyridin-3-yloxy)piperidin-1-yl)methanone
Retrosynthetic Analysis
The target compound can be dissected into two primary components:
- 4-(Pyridin-3-yloxy)piperidine : A piperidine derivative substituted with a pyridinyl ether at position 4.
- Pyridine-2-carbonyl chloride : The acylating agent for introducing the methanone functionality.
The convergent synthesis involves coupling these intermediates via nucleophilic acyl substitution (Figure 1).
Synthesis of 4-(Pyridin-3-yloxy)piperidine
Protection of Piperidin-4-ol
Piperidin-4-ol serves as the starting material. To prevent undesired side reactions during subsequent steps, the amine group is protected using tert-butoxycarbonyl (Boc) anhydride:
$$
\text{Piperidin-4-ol} + (\text{Boc})2\text{O} \xrightarrow{\text{Et}3\text{N, THF}} \text{Boc-piperidin-4-ol} \quad
$$
Reaction Conditions :
- Solvent: Tetrahydrofuran (THF)
- Base: Triethylamine (2.0 equiv)
- Temperature: Room temperature, 12 hours
- Yield: >90% (reported for analogous systems)
Mitsunobu Reaction for Ether Formation
The Boc-protected piperidin-4-ol undergoes Mitsunobu coupling with pyridin-3-ol to install the pyridinyl ether:
$$
\text{Boc-piperidin-4-ol} + \text{Pyridin-3-ol} \xrightarrow[\text{DEAD, TPP}]{\text{THF}} \text{Boc-4-(pyridin-3-yloxy)piperidine} \quad
$$
Optimized Parameters :
- Reagents: Diethyl azodicarboxylate (DEAD, 1.2 equiv), triphenylphosphine (TPP, 1.2 equiv)
- Solvent: THF, 0°C to room temperature, 24 hours
- Yield: 75–80% (based on similar etherifications)
Deprotection of Boc Group
The Boc group is removed under acidic conditions to liberate the free amine:
$$
\text{Boc-4-(pyridin-3-yloxy)piperidine} \xrightarrow{\text{TFA/DCM}} \text{4-(Pyridin-3-yloxy)piperidine} \quad
$$
Conditions :
Synthesis of Pyridine-2-carbonyl Chloride
Pyridine-2-carboxylic acid is converted to its corresponding acyl chloride using thionyl chloride:
$$
\text{Pyridine-2-carboxylic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{Pyridine-2-carbonyl chloride} + \text{SO}2 + \text{HCl} \quad
$$
Procedure :
Coupling of 4-(Pyridin-3-yloxy)piperidine and Pyridine-2-carbonyl Chloride
The final step involves nucleophilic acyl substitution to form the methanone linkage:
$$
\text{4-(Pyridin-3-yloxy)piperidine} + \text{Pyridine-2-carbonyl chloride} \xrightarrow[\text{Base}]{\text{Solvent}} \text{Target Compound} \quad
$$
Optimized Conditions :
Analytical Characterization
Spectroscopic Data
Alternative Synthetic Routes
Friedel-Crafts Acylation Approach
While classical Friedel-Crafts conditions (AlCl₃, acyl chloride) are ineffective for pyridine rings due to electron deficiency, directed ortho-metalation strategies using lithium diisopropylamide (LDA) can facilitate regioselective acylation. However, this method introduces complexity compared to the nucleophilic acyl substitution route.
Challenges and Optimization
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions: Pyridin-2-yl(4-(pyridin-3-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Pyridin-2-yl(4-(pyridin-3-yloxy)piperidin-1-yl)methanol.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : Pyridin-2-yl(4-(pyridin-3-yloxy)piperidin-1-yl)methanone serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to novel derivatives with enhanced properties.
-
Chemical Reactions :
- Oxidation : Can be oxidized using potassium permanganate or chromium trioxide.
- Reduction : Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
- Substitution : Nucleophilic substitution reactions can occur at the pyridine ring, allowing for the introduction of various functional groups.
Biology
- Biochemical Assays : The compound is being investigated as a ligand in biochemical assays, particularly those targeting specific enzymes or receptors. Its ability to interact with biomolecules makes it valuable for studying enzyme kinetics and receptor-ligand interactions.
-
Mechanism of Action :
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Research indicates that this compound acts as an inhibitor of CDK4, which is pivotal in regulating the cell cycle. This inhibition can lead to reduced proliferation in cancer cells, making it a candidate for cancer therapy.
- Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory responses.
Medicine
- Therapeutic Properties : this compound is being explored for its potential therapeutic applications, including:
- Anticancer Activity : In vitro studies have shown that derivatives can increase apoptosis rates in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231.
- Anti-inflammatory Effects : Animal models have shown that compounds similar to this one exhibit anti-inflammatory properties comparable to standard treatments like indomethacin.
Industry
- Material Development : The compound is utilized in developing new materials with specific electronic or optical properties, leveraging its unique chemical structure for industrial applications.
Cancer Cell Lines
In vitro studies involving MCF-7 and MDA-MB-231 cells demonstrated that related compounds significantly increased apoptosis rates compared to controls. For instance, one derivative increased total apoptosis by 33.43% in MCF-7 cells.
Inflammation Models
In animal models using carrageenan-induced paw edema tests, several pyridine derivatives exhibited anti-inflammatory effects comparable to standard treatments. The effective doses (ED50) ranged from 8.23 to 11.60 μM.
Mechanism of Action
The mechanism of action of Pyridin-2-yl(4-(pyridin-3-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural and Functional Differences
The compound’s closest analogues include benzylpiperidine-based methanones with variations in substituents, such as trifluoromethyl groups, thioether linkages, and methoxy modifications. Below is a detailed comparison:
Table 1: Structural and Analytical Comparison
Key Observations :
Substituent Impact on Molecular Weight: The trifluoromethyl (CF₃) and thioether (S) groups in analogues like 24 significantly increase molecular weight (e.g., 581.15 vs. ~473.15 for 13), which may influence membrane permeability and bioavailability .
HPLC Retention Behavior :
- Retention times correlate with polarity; 13 (13.149 min) elutes faster than 24 (15.068 min), indicating higher polarity due to the hydroxyl group .
- The target compound’s pyridin-3-yloxy group may confer intermediate polarity, though experimental validation is required.
Synthetic Accessibility :
Functional Implications of Structural Variations
A. Pharmacokinetic Considerations :
B. Pharmacodynamic Considerations :
- Hydroxyphenyl vs.
- Pyridin-3-yloxy vs.
Biological Activity
Pyridin-2-yl(4-(pyridin-3-yloxy)piperidin-1-yl)methanone is a complex organic compound with significant biological activity, particularly in the realms of cancer treatment and anti-inflammatory responses. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with a piperidine moiety, which enhances its interaction with various biological targets. Its molecular formula is , and it exhibits properties typical of heterocyclic compounds, including the ability to form hydrogen bonds and engage in π-π stacking interactions.
1. Inhibition of Cyclin-Dependent Kinases (CDKs)
Research indicates that pyridine derivatives, including this compound, act as potent inhibitors of cyclin-dependent kinase 4 (CDK4). CDK4 plays a crucial role in cell cycle regulation, and its inhibition can lead to reduced cell proliferation in cancerous tissues. The inhibition of CDK4 has been linked to the treatment of various cancers, including breast and prostate cancer .
2. Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes. Studies have demonstrated that derivatives similar to this compound exhibit significant inhibition of COX-2 activity, which is associated with inflammation and pain pathways. The half-maximal inhibitory concentration (IC50) values for some related compounds were reported as low as 0.04 μmol, indicating strong anti-inflammatory potential .
Case Studies
- Cancer Cell Lines : In vitro studies involving MCF-7 (breast cancer) and MDA-MB-231 cells showed that compounds structurally related to this compound significantly increased apoptosis rates compared to controls. For instance, one derivative increased total apoptosis by 33.43% in MCF-7 cells .
- Inflammation Models : In animal models, such as carrageenan-induced paw edema tests, several pyridine derivatives demonstrated anti-inflammatory effects comparable to standard treatments like indomethacin. The effective doses (ED50) for these compounds ranged from 8.23 to 11.60 μM .
Comparative Analysis of Biological Activity
Safety and Toxicology
Preliminary toxicity studies have indicated that certain derivatives do not exhibit acute toxicity at high doses (up to 2000 mg/kg) in animal models, suggesting a favorable safety profile for further development . However, comprehensive toxicological assessments are essential for clinical applications.
Q & A
Q. How to reconcile conflicting cytotoxicity data across cell lines?
- Methodological Answer :
- Cell line validation : Ensure consistent passage numbers and culture conditions (e.g., RPMI vs. DMEM).
- Mechanistic studies : Perform RNA-seq to identify differential gene expression in sensitive vs. resistant lines.
- Pharmacokinetic profiling : Measure intracellular concentrations via LC-MS to rule out uptake variability .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
